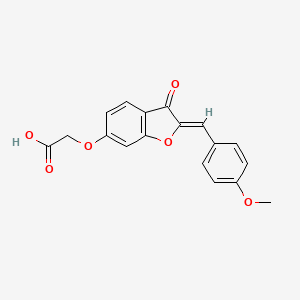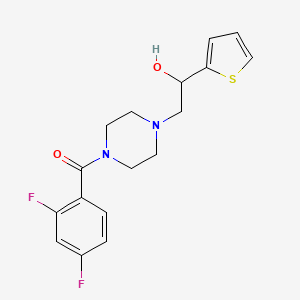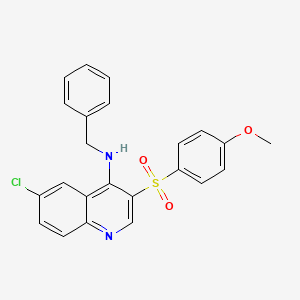
N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” is a chemical compound. It is part of the quinoline family, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . The N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was obtained from a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 .Molecular Structure Analysis
The molecular structure of “N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” is complex. The X-ray powder diffraction (XRPD) pattern for the new compound was analyzed and found to be crystallized in an orthorhombic system with space group Fdd 2 (No. 43) and refined unit-cell parameters a = 33.053 (7) Å, b = 41.558 (9) Å, c = 5.841 (1) Å and V = 8023 (2) Å3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” include a cationic imino Diels–Alder reaction . This reaction is catalyzed by BF3.OEt2 .Applications De Recherche Scientifique
Green Synthesis and Antibacterial Activity
A study outlined a green synthesis approach for quinoxaline derivatives, including steps relevant to producing compounds related to N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine. This research demonstrated that these compounds exhibit significant antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria, highlighting their potential as antibacterial agents (Alavi et al., 2017).
Copper(II)-Catalyzed Remote Sulfonylation
Another study focused on the remote sulfonylation of aminoquinolines, a category to which N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine belongs. This research highlighted an environmentally friendly method using sodium sulfinates as sulfide sources, indicating a less odorous and more sustainable approach to synthesizing such compounds (Xia et al., 2016).
Zinc(II) Sensing Biological Application
One innovative application involved the development of fluorescein-based dyes derived from aminoquinoline for sensing biological Zn(II). These dyes, due to their low background fluorescence and highly emissive Zn(II) complexes, offer a substantial dynamic range for detecting zinc in biological systems, demonstrating the versatility of quinoline derivatives in biochemical sensor design (Nolan et al., 2005).
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives. One such study synthesized a series of benzothiazole sulfonamides containing the quinoxaline ring system, showing significant in vivo diuretic activity and hinting at potential applications in cancer treatment through enzyme inhibition and modulation of cellular pathways (Husain et al., 2016). Another research effort designed and evaluated benzofuro[3,2-c]quinoline derivatives as antileukemia agents, providing a promising direction for developing novel antileukemia compounds (Lin et al., 2020).
Orientations Futures
The future directions for “N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” could involve further exploration of its pharmacological importance, given the interest in quinoline derivatives . Researchers are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Propriétés
IUPAC Name |
N-benzyl-6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-29-18-8-10-19(11-9-18)30(27,28)22-15-25-21-12-7-17(24)13-20(21)23(22)26-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQISXKBKDKDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

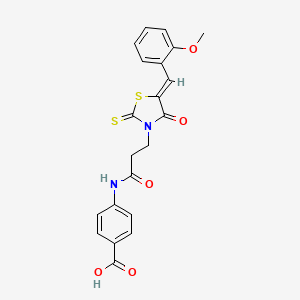
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2952824.png)
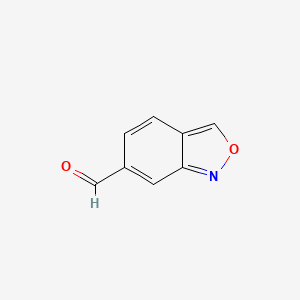
![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)

![Ethyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2952830.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2952834.png)
![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)
